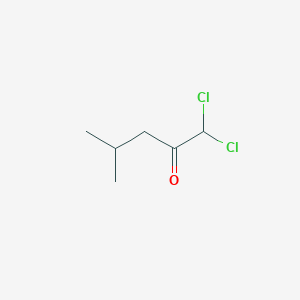

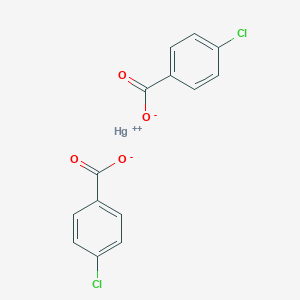

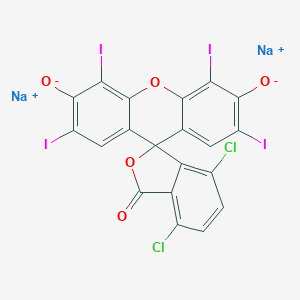

![molecular formula C15H16O B102416 3,4-Dihydro-2,2-diméthyl-2H-napht[1,2-b]pyran CAS No. 16274-33-2](/img/structure/B102416.png)

3,4-Dihydro-2,2-diméthyl-2H-napht[1,2-b]pyran

Vue d'ensemble

Description

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is a heterocyclic organic compound with the chemical formula C10H12O. It is a colorless, crystalline solid with a sweet, nutty odor and is used in a variety of industrial and pharmaceutical applications. It is also known as 2,2-dimethyl-2H-naphtho[1,2-b]pyran-3,4-diol, 2,2-dimethyl-2H-naphthol-3,4-diol, and 3,4-dihydro-2,2-dimethyl-2H-naphthol.

Applications De Recherche Scientifique

Activités anti-inflammatoires et anti-arthritiques

3,4-Dihydro-2,2-diméthyl-2H-napht[1,2-b]pyran: a été étudié pour ses propriétés anti-inflammatoires et anti-arthritiques potentielles. Des recherches indiquent que ce composé, également appelé β-lapachone, peut inhiber de manière significative la migration des neutrophiles et réduire les concentrations de cytokines pro-inflammatoires telles que le TNF-α, l'IL-6 et l'oxyde nitrique dans les exsudats péritonéaux d'animaux atteints de péritonite . De plus, il s'est avéré efficace pour réduire l'œdème et la production de NO dans le sérum d'animaux traités contre l'arthrite .

Métabolisme des médicaments

En pharmacocinétique, le métabolisme de ce composé a été exploré, révélant l'identification d'un nouveau conjugué glucosylsulfate comme métabolite chez les mammifères . Cette découverte ouvre de nouvelles voies pour comprendre les voies métaboliques et les mécanismes de détoxification potentiels de ce composé chez l'homme.

Synthèse de dérivés de tétrahydropyranne

En synthèse organique, 3,4-Dihydro-2H-pyranne est utilisé comme réactif pour synthétiser des dérivés de tétrahydropyranne, qui sont des intermédiaires précieux dans la production de divers produits pharmaceutiques et produits chimiques fins .

Radiosensibilisation en thérapie anticancéreuse

Ce composé a été identifié comme potentialisant les effets des radiosensibilisateurs pyrimidiques halogénés dans les cellules carcinomateuses humaines, qui sont utilisés pour améliorer l'efficacité de la radiothérapie dans le traitement du cancer .

Immunomodulation

Les effets immunomodulateurs de This compound sont attribués à sa capacité à moduler la réponse immunitaire en réduisant les cytokines pro-inflammatoires et l'oxyde nitrique, ce qui pourrait avoir des implications thérapeutiques dans les maladies caractérisées par une inflammation excessive .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran, also known as 2,2-dimethyl-3,4-dihydrobenzo[h]chromene, is DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain that builds up in the DNA helix during these processes .

Mode of Action

The compound interacts with DNA topoisomerase I, inhibiting its activity . This interaction results in the disruption of DNA replication and transcription, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

It has been found that one of its metabolites is a glucosylsulfate conjugate . This suggests that the compound undergoes phase II metabolism, which involves the addition of a glucosylsulfate moiety . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes the compound a promising candidate for anticancer therapy .

Action Environment

The action of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran can be influenced by various environmental factors. For instance, the compound has been found to exhibit antifungal activity, suggesting that it may be more effective in certain biological environments

Analyse Biochimique

Biochemical Properties

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit DNA topoisomerase I . The nature of these interactions involves the formation of reversible cleavable complexes .

Cellular Effects

The effects of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran on various types of cells and cellular processes are profound. It influences cell function by inducing protein-linked DNA breaks in the presence of human DNA topoisomerase IIalpha . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it induces DNA breaks in the presence of human DNA topoisomerase IIalpha .

Metabolic Pathways

3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[h]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(2)10-9-12-8-7-11-5-3-4-6-13(11)14(12)16-15/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUYQZUDUFSJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=CC=CC=C3C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453467 | |

| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16274-33-2 | |

| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 3,4-dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran (β-Lapachone) in a cellular context?

A1: Research suggests that β-Lapachone acts by inducing DNA cleavage in the presence of human DNA topoisomerase IIα, similar to the mechanism of action observed with menadione. This process is independent of ATP and involves the formation of reversible cleavable complexes. [] This suggests that β-lapachone functions as a topoisomerase II poison.

Q2: How does the structure of β-Lapachone contribute to its activity against DNA topoisomerase IIα?

A2: β-Lapachone, an ortho-quinone, shares structural similarities with menadione, a para-quinone. Both compounds exhibit the ability to form adducts with thiols, with β-lapachone demonstrating a 10-fold higher reactivity. This suggests that the chemical reactivity of these quinones, particularly their ability to form adducts, plays a crucial role in their topoisomerase IIα poisoning activity. []

Q3: Does β-Lapachone exhibit activity against drug-resistant cancer cell lines?

A3: Interestingly, preliminary studies indicate that β-Lapachone and related naphthoquinones display cytotoxic effects against a range of drug-sensitive and drug-resistant tumor cell lines. This includes cell lines overexpressing MDR1, cell lines resistant to camptothecin, and the atypical multidrug-resistant CEM/V-1 cell line. []

Q4: What is the role of NAD(P)H:quinone oxidoreductase 1 (NQO1) in the biological activity of β-Lapachone?

A4: Studies show that β-Lapachone acts as a potent stimulator of NQO1 activity. [] This interaction appears to be crucial for its ability to suppress vascular smooth muscle cell proliferation, potentially preventing arterial restenosis. This effect is mediated through the NQO1 and LKB1-dependent activation of AMP-activated protein kinase (AMPK). []

Q5: Has a novel metabolic pathway for β-Lapachone been identified in mammals?

A5: Yes, research utilizing mass spectrometry analysis of plasma from mice, rats, and humans treated with β-Lapachone identified a unique metabolite. This metabolite suggests the conjugation of β-Lapachone with a glucosylsulfate moiety. This finding represents a novel metabolic pathway in mammals, as glucosylsulfate conjugates have not been previously identified as mammalian metabolites. []

Q6: What is the potential of β-Lapachone as an anti-angiogenic agent?

A6: Research suggests that β-Lapachone might possess anti-angiogenic properties. In vitro studies using human endothelial cells demonstrate that β-Lapachone induces apoptosis in these cells. This apoptotic effect involves a decrease in intracellular cGMP levels, mitochondrial membrane potential, and activation of calpains and caspases. [] The presence of nitric oxide (NO) appears to offer protection against this β-Lapachone-induced apoptosis. This suggests that while β-Lapachone might hold promise as an anti-angiogenic agent, further research is needed to fully understand its mechanisms and potential therapeutic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

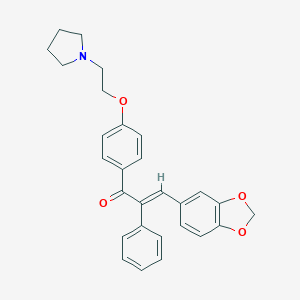

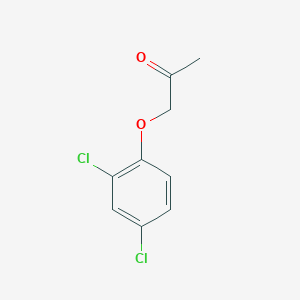

![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)

![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)